An In-Depth Technical Guide to LY-411575: Structure, Properties, and Mechanism of Action
An In-Depth Technical Guide to LY-411575: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of LY-411575, a potent small molecule inhibitor of γ-secretase. While the query specified "isomer 3," it is important to note that the biological activity of this compound is highly specific to one of its stereoisomers. This document will focus on the well-characterized, biologically active (S,S,S) isomer, referred to as LY-411575, and will clarify the context of its stereoisomerism.
Introduction: The Significance of LY-411575
LY-411575 has garnered significant interest in the scientific community for its potent and selective inhibition of γ-secretase, a multi-subunit protease complex with critical roles in both normal physiology and disease.[1][2] The primary therapeutic interest in LY-411575 stems from its ability to modulate the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[3] Beyond Alzheimer's, the inhibitory action of LY-411575 on Notch signaling has opened avenues for its investigation in oncology and other research areas.[1][4]
Chemical Structure and Properties
The precise arrangement of atoms in three-dimensional space is crucial for the biological activity of LY-411575. The molecule possesses three chiral centers, giving rise to multiple stereoisomers. The biologically active form has been identified as having the (S,S,S) absolute configuration.[2]
Chemical Name: (2S)-2-[[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide[1]
Table 1: Physicochemical Properties of LY-411575
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₃F₂N₃O₄ | [1][2] |
| Molecular Weight | 479.5 g/mol | [1] |
| CAS Number | 209984-57-6 | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO (>10 mM) and ethanol (with sonication); insoluble in water. | [5][6] |
| Storage | Store at -20°C | [1][6] |
| SMILES | FC1=CC(C(NC(N[C@H]2C(C=CC=C3)=C3C(C=CC=C4)=C4N(C)C2=O)=O)=O)=CC(F)=C1 | [2] |
| InChI | InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22-,23-/m0/s1 | [2] |
Mechanism of Action: Dual Inhibition of Amyloid-β Production and Notch Signaling
LY-411575 exerts its biological effects through the potent inhibition of γ-secretase, an intramembrane aspartyl protease.[3] This enzyme complex is responsible for the cleavage of several type I transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor.
The inhibition of γ-secretase by LY-411575 has two major consequences:
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Reduction of Amyloid-β Peptides: In the amyloidogenic pathway of APP processing, γ-secretase cleaves the C-terminal fragment of APP to generate Aβ peptides, particularly the aggregation-prone Aβ42. By inhibiting this cleavage, LY-411575 effectively reduces the production of these pathogenic peptides.[7]
-
Inhibition of Notch Signaling: The Notch signaling pathway is crucial for cell-cell communication and plays a vital role in cell fate decisions.[8] Activation of this pathway requires the γ-secretase-mediated cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to regulate gene expression. LY-411575 blocks this cleavage event, thereby inhibiting Notch signaling.[1][4] This has implications for both therapeutic applications and potential side effects, as Notch signaling is essential for the normal function of various tissues, including the gastrointestinal tract and the immune system.[7][9]
Caption: Mechanism of action of LY-411575.
Biological Activity and Therapeutic Potential
LY-411575 is a highly potent inhibitor of γ-secretase, with IC₅₀ values in the nanomolar range.[2] This potency has been demonstrated in both membrane-based and cell-based assays.[6][10]
Table 2: In Vitro Biological Activity of LY-411575
| Assay | IC₅₀ | Source |
| γ-Secretase Activity (Membrane-based) | 0.078 nM / 0.14 nM | [2][10] |
| γ-Secretase Activity (Cell-based) | 0.082 nM | [10] |
| Notch S3 Cleavage Inhibition | 0.39 nM | [10] |
The dual activity of LY-411575 has led to its investigation in several therapeutic areas:
-
Alzheimer's Disease: By reducing the production of Aβ peptides, LY-411575 has been explored as a potential disease-modifying therapy for Alzheimer's disease.[9]
-
Oncology: Aberrant Notch signaling is implicated in several cancers. The ability of LY-411575 to inhibit this pathway has shown promise in preclinical models of certain malignancies, such as Kaposi's sarcoma, where it can induce apoptosis.[1][4]
-
Other Research Areas: LY-411575 has also been shown to promote intestinal goblet cell differentiation and suppress osteoclastogenesis in vitro, suggesting its potential utility in studying and potentially treating a range of other conditions.[2][8]
However, the inhibition of Notch signaling also presents a significant challenge due to on-target toxicities. In vivo studies have reported effects on lymphopoiesis and intestinal cell differentiation, which are known consequences of Notch inhibition.[7] These mechanism-based side effects have been a major hurdle in the clinical development of γ-secretase inhibitors.[9]
Experimental Protocol: In Vitro γ-Secretase Activity Assay
This protocol outlines a general procedure for assessing the inhibitory activity of LY-411575 on γ-secretase in a cell-based assay.
Objective: To determine the IC₅₀ of LY-411575 for the inhibition of Aβ production in a cell line overexpressing human APP.
Materials:
-
HEK293 cells stably expressing human APP (HEK-APP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LY-411575 stock solution (in DMSO)
-
Aβ ELISA kit (for Aβ40 or Aβ42)
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Plate HEK-APP cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of LY-411575. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection:
-
Collect the conditioned medium for Aβ quantification.
-
Wash the cells with PBS and lyse them in cell lysis buffer.
-
-
Aβ Quantification: Measure the concentration of Aβ40 or Aβ42 in the conditioned medium using an ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay. Normalize the Aβ levels to the total protein concentration to account for any differences in cell number.
-
Data Analysis: Plot the percentage of Aβ inhibition against the logarithm of the LY-411575 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a cell-based γ-secretase activity assay.
Conclusion
LY-411575 is a powerful research tool for investigating the roles of γ-secretase in health and disease. Its high potency and well-defined mechanism of action make it an invaluable compound for studies on Alzheimer's disease, cancer, and other biological processes regulated by γ-secretase activity. However, the on-target toxicities associated with Notch inhibition highlight the challenges of developing γ-secretase inhibitors for therapeutic use. A thorough understanding of the structure, properties, and biological activities of specific stereoisomers, such as the active (S,S,S) form of LY-411575, is essential for advancing research in this field.
References
-
BioGems. (n.d.). LY-411575. Retrieved February 3, 2026, from [Link]
-
Online Inhibitor. (2026, January 26). LY-411575: Advancing Precision in Gamma-Secretase Inhibit.... Retrieved February 3, 2026, from [Link]
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National Institutes of Health. (n.d.). γ-Secretase Inhibition and Modulation for Alzheimer's Disease. Retrieved February 3, 2026, from [Link]
-
PubMed. (n.d.). LY411575, a potent γ-secretase inhibitor, suppresses osteoclastogenesis in vitro and LPS-induced calvarial osteolysis in vivo. Retrieved February 3, 2026, from [Link]
-
PubMed. (2004, March 26). Chronic treatment with the gamma-secretase inhibitor LY-411575 inhibits beta-amyloid peptide production and alters lymphopoiesis and intestinal cell differentiation. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). A multigram chemical synthesis of the γ-secretase inhibitor LY411575 and its diastereoisomers. Retrieved February 3, 2026, from [Link]
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